molecular formula C14H11F2NO2 B10841265 2,2-bis(4-fluorophenyl)-N-hydroxyacetamide

2,2-bis(4-fluorophenyl)-N-hydroxyacetamide

Cat. No.: B10841265
M. Wt: 263.24 g/mol
InChI Key: HHJNWMNXSDYVHL-UHFFFAOYSA-N
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Description

2,2-bis(4-fluorophenyl)-N-hydroxyacetamide is an organic compound characterized by the presence of two fluorophenyl groups and a hydroxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-bis(4-fluorophenyl)-N-hydroxyacetamide typically involves the reaction of 4-fluoroaniline with acetic anhydride to form N-(4-fluorophenyl)acetamide. This intermediate is then subjected to a Friedel-Crafts acylation reaction with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield 2,2-bis(4-fluorophenyl)acetamide. Finally, the hydroxy group is introduced through a hydroxylation reaction using hydroxylamine hydrochloride under basic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2,2-bis(4-fluorophenyl)-N-hydroxyacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2,2-bis(4-fluorophenyl)-N-hydroxyacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-bis(4-fluorophenyl)-N-hydroxyacetamide is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets. These properties make it a valuable compound for various applications, particularly in medicinal chemistry and material science .

Properties

Molecular Formula

C14H11F2NO2

Molecular Weight

263.24 g/mol

IUPAC Name

2,2-bis(4-fluorophenyl)-N-hydroxyacetamide

InChI

InChI=1S/C14H11F2NO2/c15-11-5-1-9(2-6-11)13(14(18)17-19)10-3-7-12(16)8-4-10/h1-8,13,19H,(H,17,18)

InChI Key

HHJNWMNXSDYVHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)C(=O)NO)F

Origin of Product

United States

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